6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with appropriate pyrimidine precursors under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may differ based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Another pyrimidine-based compound with similar structural features.
2,4-Dichlorophenyl derivatives: Compounds with the 2,4-dichlorophenyl group attached to different heterocyclic cores.
Uniqueness
6-(2,4-Dichlorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the synthesis of advanced materials and potential pharmaceuticals.
Properties
Molecular Formula |
C11H5Cl2N3 |
---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-7-1-2-9(10(13)3-7)11-4-8(5-14)15-6-16-11/h1-4,6H |
InChI Key |
WRBZPRHKRBCZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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